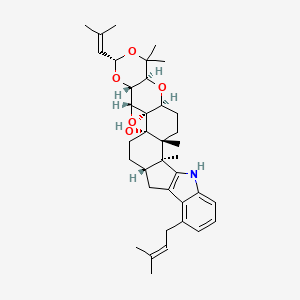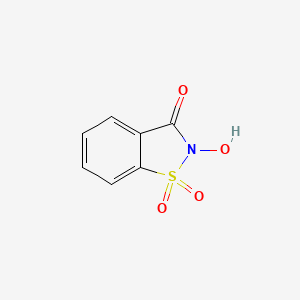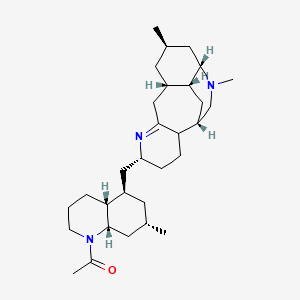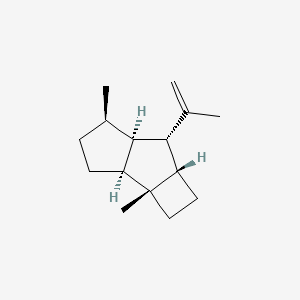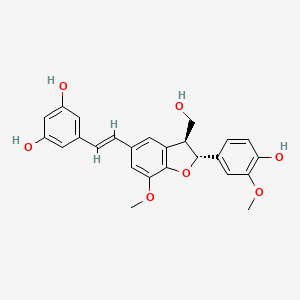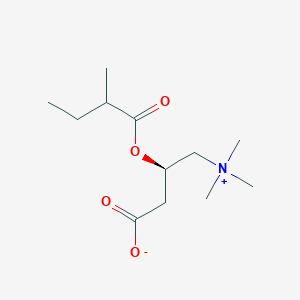
2-Methylbutyrylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutyrylcarnitine is a member of the acylcarnitine class of compounds. Acylcarnitines are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound is considered a fatty ester lipid molecule and is a C5-acylcarnitine having 2-methylbutyryl as the acyl substituent . It is practically insoluble in water and is a weakly acidic compound based on its pKa . This compound can be found in urine and is primarily located in the cell membrane .
Métodos De Preparación
The preparation of 2-Methylbutyrylcarnitine involves synthetic routes that typically include esterification reactions. One common method involves the reaction of 2-methylbutyric acid with carnitine in the presence of a suitable catalyst to form the ester bond . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Methylbutyrylcarnitine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
2-Methylbutyrylcarnitine has several scientific research applications. In the field of medicine, it is used as a biomarker for metabolic disorders and branched-chain organic acidurias . It is also studied for its role in lipid metabolism and its potential effects on atherosclerosis . In biology, this compound is used to investigate the metabolic pathways involving acylcarnitines and their role in cellular energy production . Additionally, it has applications in the diagnosis of metabolic diseases through the analysis of urinary organic acids and acylcarnitines in plasma or dried blood spots .
Mecanismo De Acción
The mechanism of action of 2-Methylbutyrylcarnitine involves its interaction with specific molecular targets and pathways. It binds to integrin α2β1 in platelets, potentiating cytosolic phospholipase A2 (cPLA2) activation and platelet hyperresponsiveness . This interaction plays a crucial role in thrombus formation and platelet aggregation . The compound’s effects on lipid metabolism and its potential contribution to hypertriglyceridemia are also areas of active research .
Comparación Con Compuestos Similares
2-Methylbutyrylcarnitine can be compared with other acylcarnitines such as isovaleryl-L-carnitine, valeryl-L-carnitine, and butyryl-L-carnitine . These compounds share similar structural features, with variations in the acyl substituent. For example, isovaleryl-L-carnitine has an isovaleryl group, while valeryl-L-carnitine has a valeryl group . The uniqueness of this compound lies in its specific acyl group, which influences its biochemical properties and metabolic pathways .
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 |
Clave InChI |
IHCPDBBYTYJYIL-QVDQXJPCSA-N |
SMILES |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES isomérico |
CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canónico |
CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(3S)-pyrrolidin-3-yl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244072.png)
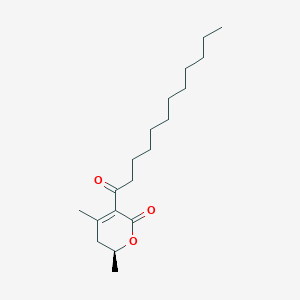
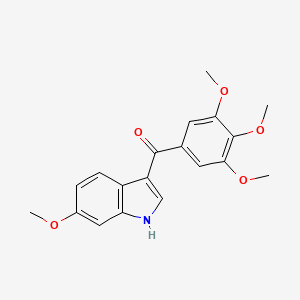
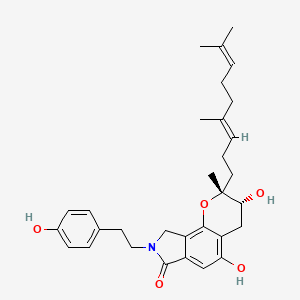
![4-[1-[[Bis(4-methylphenyl)methyl]carbamoyl]-3-(2-ethoxybenzyl)-4-oxoazetidine-2-yloxy]benzoic acid](/img/structure/B1244081.png)

